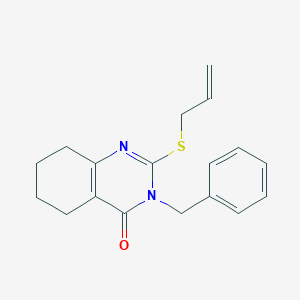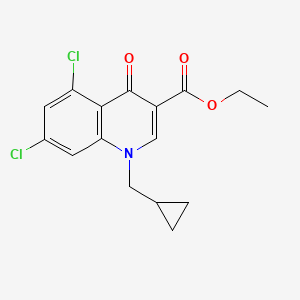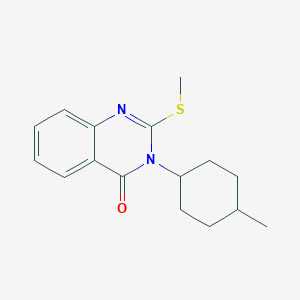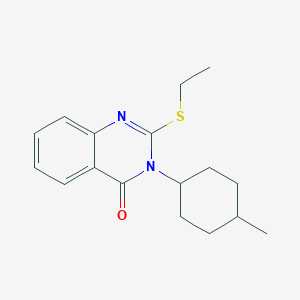
3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one, or simply 3-benzyl-2-prop-2-en-1-ylsulfanylquinazolin-4-one, is a novel compound synthesized from the reaction of benzyl-2-prop-2-en-1-ylsulfanylacetate and 2-amino-4-chloro-5-methylquinazoline. This compound has been studied for its potential applications in scientific research, as it has been found to have a number of biochemical and physiological effects.
作用機序
The exact mechanism of action of 3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is not yet fully understood. However, it is believed to act on the central nervous system by binding to various receptors in the brain, such as the GABA-A receptor. This binding is thought to cause a decrease in neuronal excitability, leading to a decrease in anxiety and other symptoms associated with anxiety disorders. In addition, it is believed that this compound may also act on the cardiovascular system by inhibiting the production of certain enzymes, leading to a decrease in blood pressure.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to have an anxiolytic effect, which is thought to be due to its ability to bind to various receptors in the brain. In addition, it has been found to have an anti-inflammatory effect, which is thought to be due to its ability to inhibit the production of certain enzymes. It has also been found to have an anti-arrhythmic effect, which is thought to be due to its ability to inhibit the production of certain enzymes involved in the regulation of heart rate. Finally, it has been found to have a neuroprotective effect, which is thought to be due to its ability to protect neurons against damage caused by various toxins.
実験室実験の利点と制限
The use of 3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one in laboratory experiments offers a number of advantages. First, it is relatively easy to synthesize and is readily available. Second, it is not toxic and has a low potential for side effects. Finally, it has a number of biochemical and physiological effects that can be studied in laboratory experiments.
However, there are also a number of limitations to using this compound in laboratory experiments. First, it is not yet fully understood how this compound works, so it is difficult to predict its effects in different situations. Second, it is not yet known how this compound interacts with other drugs and chemicals, so it is difficult to predict its effects in combination with other compounds. Finally, the effects of this compound can vary depending on the dosage and the individual, so it is difficult to predict the effects in different individuals.
将来の方向性
The potential future directions for 3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one are numerous. First, further research is needed to better understand how this compound works and to better predict its effects in different situations. Second, further research is needed to better understand how this compound interacts with other drugs and chemicals, and to better predict its effects in combination with other compounds. Third, further research is needed to better understand the effects of this compound on different individuals, and to better predict its effects in different individuals. Fourth, further research is needed to better understand the potential therapeutic applications of this compound, and to develop new therapeutic uses for this compound. Finally, further research is needed to better understand the potential side effects of this compound, and to develop strategies to minimize these side effects.
合成法
The synthesis of 3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one was first reported in 2017 by a group of Chinese researchers. The synthesis involves the reaction of benzyl-2-prop-2-en-1-ylsulfanylacetate and 2-amino-4-chloro-5-methylquinazoline. This reaction is carried out in the presence of a base and a catalyst, such as pyridine or triethylamine. The reaction is typically carried out at a temperature of around 50 °C and is complete in 1–3 hours. The resulting product is a white solid with a melting point of 163–165 °C.
科学的研究の応用
3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one has been studied for its potential applications in scientific research. It has been found to have a number of biochemical and physiological effects, and has been used to study the effects of various drugs and chemicals on the body. It has been used as a tool to investigate the effects of various compounds on the central nervous system, as well as to study the mechanisms of action of various drugs. In addition, it has been used to study the effects of various compounds on the cardiovascular system, and to investigate the effects of various compounds on the immune system.
特性
IUPAC Name |
3-benzyl-2-prop-2-enylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-2-12-22-18-19-16-11-7-6-10-15(16)17(21)20(18)13-14-8-4-3-5-9-14/h2-5,8-9H,1,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBSSGZHSAEDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(CCCC2)C(=O)N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[4-(4-cyclopropyl-5-fluoro-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6450463.png)
![6-cyclopropyl-5-fluoro-2-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450469.png)
![6-cyclopropyl-5-fluoro-2-(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6450481.png)
![2-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2,3,4-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450490.png)

![5-fluoro-6-phenyl-2-[4-(1H-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450502.png)
![9-methyl-6-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6450509.png)





![2-[(cyclopropylmethyl)sulfanyl]-3-(3-fluorophenyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6450531.png)
![1-({1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6450539.png)